![molecular formula C16H15F2N3O4S B2899531 N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-45-7](/img/structure/B2899531.png)
N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DFO, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DFO is a sulfonamide derivative that has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer.
Mechanism of Action
N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide inhibits the activity of CAIX by binding to the enzyme's active site. CAIX plays a key role in regulating pH in cancer cells, and inhibition of CAIX activity leads to acidification of the tumor microenvironment. This acidification has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on tumor growth and metastasis, N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to have other biochemical and physiological effects. N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that is overexpressed in many types of cancer. N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is its specificity for CAIX. This specificity allows for the selective inhibition of CAIX activity without affecting other carbonic anhydrase isoforms. However, one limitation of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. One area of research is the development of more effective formulations of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. Finally, there is ongoing research on the use of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide in combination with other cancer therapies, such as radiation therapy and chemotherapy.
Synthesis Methods
The synthesis of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves the reaction of 2,4-difluoroaniline with 4-aminobenzenesulfonamide in the presence of oxalyl chloride and triethylamine. The resulting intermediate is then reacted with 4-(2-aminoethyl)benzenesulfonamide to yield the final product, N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CAIX activity has been shown to reduce tumor growth and metastasis in preclinical studies.
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c17-11-3-6-14(13(18)9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQCCKBWVJXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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